2-[(Aziridine-1-carbonyl)amino]ethyl acetate
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Overview
Description
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is an organic compound that features both an aziridine ring and an ester functional group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the aziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate typically involves the reaction of aziridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of catalysts and solvents can also play a significant role in optimizing the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Aziridine-1-carbonyl)amino]ethyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substituted Aziridines: Formed via nucleophilic ring-opening reactions
Carboxylic Acids and Alcohols: Formed via hydrolysis of the ester group
Scientific Research Applications
2-[(Aziridine-1-carbonyl)amino]ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. These reactions can be catalyzed by acids or bases, which facilitate the formation of reactive intermediates such as aziridinium ions .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain an aziridine ring and are known for their reactivity and potential biological activities.
Azetidine derivatives: Similar to aziridines but with a four-membered ring, these compounds are used in the synthesis of polyamines and other materials.
Uniqueness
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is unique due to the presence of both an aziridine ring and an ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
93355-56-7 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(aziridine-1-carbonylamino)ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-5-2-8-7(11)9-3-4-9/h2-5H2,1H3,(H,8,11) |
InChI Key |
KXHMSORRUFRSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)N1CC1 |
Origin of Product |
United States |
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